T338C Src-IN-2 -

T338C Src-IN-2

Catalog Number: EVT-253379
CAS Number:
Molecular Formula: C17H18FN5O
Molecular Weight: 327.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
T338C Src-IN-2 is a potent mutant c-Src T338C kinase inhibitor with IC50 of 317 nM; also inhibits T338C/V323A and T338C/V323S with IC50 of 57 nM/19 nM.
Overview

T338C Src-IN-2 is a chemical compound specifically designed as an inhibitor for the Src family of protein tyrosine kinases, particularly targeting the T338C variant of c-Src. This compound plays a significant role in chemical genetics by enabling selective inhibition of kinases with engineered cysteine gatekeeper residues. The development of T338C Src-IN-2 is part of a broader strategy to create highly selective inhibitors that can modulate kinase activity without affecting other kinases, which is crucial for understanding cellular signaling pathways and potential therapeutic applications.

Source

The T338C Src-IN-2 compound was developed through a chemical genetic approach that involves the introduction of a cysteine gatekeeper residue at position 338 of the c-Src protein. This modification allows for the selective targeting of the kinase with electrophilic inhibitors, enhancing specificity and reducing off-target effects compared to traditional inhibitors. The research surrounding this compound has been documented in various scientific publications and patents, highlighting its synthesis, mechanism, and applications in biomedical research.

Classification

T338C Src-IN-2 is classified as a Type II kinase inhibitor. Type II inhibitors typically bind to the inactive conformation of kinases and are designed to interact with regions adjacent to the ATP-binding site, such as the DFG motif. This classification is significant as it defines how the compound interacts with its target and influences its inhibitory effects.

Synthesis Analysis

Methods

The synthesis of T338C Src-IN-2 involves several key steps that utilize both organic synthesis techniques and biochemical engineering. The process begins with the design of electrophilic compounds that can react specifically with the engineered cysteine residue at position 338.

  1. Electrophilic Design: Compounds are designed to contain electrophilic groups that can form covalent bonds with the thiol group of cysteine.
  2. Organic Synthesis: The synthesis typically involves multi-step organic reactions, including coupling reactions, protection-deprotection strategies, and purification processes.
  3. Characterization: After synthesis, compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Technical Details

The synthetic route often employs various reagents and solvents optimized for yield and selectivity. For instance, specific electrophiles may be chosen based on their reactivity towards cysteine residues while minimizing side reactions with other amino acids.

Molecular Structure Analysis

Structure

The molecular structure of T338C Src-IN-2 features a pyrazolo[3,4-d]pyrimidine scaffold that is known for its kinase inhibitory properties. The compound's structure allows it to fit into the ATP-binding site while also engaging with the cysteine gatekeeper through covalent bonding.

Data

The structural data obtained from X-ray crystallography studies reveal how T338C Src-IN-2 interacts with c-Src at an atomic level. These studies have shown that the compound engages in hydrogen bonding interactions with key residues in the active site, stabilizing its binding and enhancing its inhibitory potency.

Chemical Reactions Analysis

Reactions

T338C Src-IN-2 undergoes specific chemical reactions upon binding to c-Src. The primary reaction involves the formation of a covalent bond between the electrophilic center of T338C Src-IN-2 and the thiol group of cysteine 338.

Technical Details

  1. Kinetics: The reaction kinetics can be studied using various biochemical assays that measure changes in kinase activity before and after treatment with T338C Src-IN-2.
  2. Selectivity: Studies have demonstrated that T338C Src-IN-2 exhibits high selectivity for the T338C variant compared to wild-type c-Src or other kinases, making it a valuable tool for dissecting signaling pathways involving c-Src.
Mechanism of Action

Process

The mechanism by which T338C Src-IN-2 inhibits c-Src involves several steps:

  1. Binding: The compound binds to the inactive conformation of c-Src through non-covalent interactions.
  2. Covalent Modification: Following initial binding, a covalent bond forms between the electrophilic site on T338C Src-IN-2 and the thiol group on cysteine 338.
  3. Inhibition: This covalent modification leads to a conformational change in c-Src that inhibits its kinase activity, thereby preventing downstream signaling events.

Data

Kinetic studies have shown that T338C Src-IN-2 has an improved catalytic efficiency compared to other inhibitors, indicating its potency in inhibiting c-Src activity effectively.

Physical and Chemical Properties Analysis

Physical Properties

T338C Src-IN-2 is typically characterized by:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

The chemical properties include:

  • Reactivity: Highly reactive towards thiol groups due to its electrophilic nature.
  • pKa Values: Relevant pKa values should be determined experimentally to understand its ionization state under physiological conditions.
Applications

Scientific Uses

T338C Src-IN-2 has several applications in scientific research:

  1. Chemical Genetics: Used to study kinase signaling pathways by selectively inhibiting specific kinases without affecting others.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting diseases associated with aberrant Src activity, such as cancer.
  3. Biochemical Assays: Employed in various assays to measure kinase activity and understand cellular responses to inhibition.
Introduction to T338C Src-IN-2 in Targeted Kinase Inhibition

Role of Src Kinase in Cellular Signaling and Disease Pathogenesis

Src family kinases (SFKs) are non-receptor tyrosine kinases regulating critical cellular processes including proliferation, differentiation, migration, and immune responses. Among SFKs, c-Src serves as a signaling hub integrating inputs from growth factor receptors, integrins, and G-protein-coupled receptors. Its aberrant activation drives pathological processes in multiple diseases:

  • Cancer Pathogenesis: In breast cancer, Src hyperactivation promotes metastasis by facilitating epithelial-mesenchymal transition (EMT) and HER2/EGFR signaling cascades. Src overexpression correlates with poor prognosis in HER2+ and luminal subtypes due to its role in endocrine and trastuzumab resistance [10].
  • Inflammatory Disorders: Src mediates macrophage activation, phagocytosis, and cytokine production in rheumatoid arthritis, atherosclerosis, and diabetes [3].
  • Fibrotic Diseases: Src activation in renal fibroblasts accelerates extracellular matrix deposition in chronic kidney disease, while Fyn (an SFK member) promotes STAT3-driven renal fibrosis [7].

Structurally, Src contains modular domains (SH4, SH3, SH2, kinase) that regulate its activity through autoinhibitory interactions. Phosphorylation at Tyr419 (human) activates the kinase, while Tyr530 phosphorylation induces a closed, inactive conformation [5] [10].

Table 1: Src Family Kinases (SFKs) and Their Physiological Roles

SFK MemberPrimary ExpressionKey Functions
SrcUbiquitousMetastasis, EMT, hormone signaling
FynUbiquitousT-cell inhibition, renal fibrosis
LckT-cellsT-cell receptor signaling
LynMacrophages, B-cellsRedox sensing, platelet inhibition

Challenges in Selective Kinase Inhibition: ATP-Binding Site Conservation

The human kinome comprises >500 kinases sharing a conserved ATP-binding cleft, posing significant hurdles for selective inhibitor design:

  • Structural Homology: The catalytic TyrKc domain (SMART accession: SM00219) contains invariant residues coordinating ATP across kinases. This domain facilitates phosphotransfer via a conserved Asp-Phe-Gly (DFG) motif and catalytic loop [8].
  • Gatekeeper Residue Dynamics: A hydrophobic "gatekeeper" residue (e.g., Thr338 in c-Src) controls access to an internal pocket. While mutation to smaller residues (Ala/Gly) enables selective targeting in analog-sensitive (AS) kinases, this often impairs catalytic efficiency. For c-Src, the T338G mutation reduces kcat/Km by 8.4-fold compared to wild-type due to disrupted hydrophobic spine stability [2].

Table 2: Kinetic Parameters of Wild-Type and Gatekeeper-Mutated c-Src

c-Src Variantkcat (min-1)Km,ATP (μM)kcat/Km (min-1μM-1)
Wild-Type159 ± 431.9 ± 3.04.99 ± 0.40
T338C183 ± 321.9 ± 1.78.34 ± 0.57
T338G (AS1)51.9 ± 1.987.5 ± 12.60.592 ± 0.072

Chemical Genetics as a Strategy for Kinase-Specific Targeting

Chemical genetics circumvents selectivity limitations by engineering kinase-inhibitor complementarity. Two dominant strategies exist:

  • Shape Complementarity (AS Kinases): Bulky gatekeeper mutations (e.g., Gly/Ala) create space for bulky ATP analogs (e.g., 1-NA-PP1). However, as shown in Table 2, catalytic efficiency often declines [2].
  • Covalent Complementarity (ES Kinases): Introducing a cysteine gatekeeper preserves catalytic function while enabling irreversible inhibition by electrophilic compounds. The T338C c-Src mutant exhibits near-wild-type kinetic parameters (kcat/Km = 8.34 vs. 4.99 min-1μM-1) [2].

T338C Src-IN-2 exemplifies the ES approach. This pyrazolopyrimidine-based inhibitor features a vinylsulfonamide electrophile designed to covalently engage Cys338. Kinome-wide profiling against 307 kinases revealed exceptional selectivity, with only MOK kinase (endogenous cysteine gatekeeper) showing cross-reactivity [2] [4].

Table 3: Inhibitor Potency Against c-Src Gatekeeper Variants

CompoundElectrophileT338C IC50WT c-Src IC50Selectivity (Fold)
T338C Src-IN-2Vinylsulfonamide317 nM>5 µM>15
Compound 3m-Vinylsulfonamide~100 nM*~1 µM*~10
Compound 1Acrylamide~5 µM*>5 µMMinimal

*Data extrapolated from inhibitor panel testing [2]

The compound’s chemical structure (C17H18FN5O; CAS 1351927-00-8) integrates:

  • A pyrazolopyrimidine scaffold occupying the ATP-binding pocket
  • A 3-benzyl linker positioning the electrophile near Cys338
  • A vinylsulfonamide warhead forming a covalent bond with the gatekeeper cysteine [4] [6].

Chemical Properties of T338C Src-IN-2

PropertyValue
IUPAC Name1-(3-((4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methyl)phenyl)-2-fluoroethan-1-one
Molecular FormulaC17H18FN5O
Molecular Weight327.36 g/mol
SMILESNC1=C2C(N(C(C)C)N=C2CC3=CC(C(CF)=O)=CC=C3)=NC=N1
InChI KeyWEPKWIAJJGCTLW-UHFFFAOYSA-N

Secondary mutations near the gatekeeper (e.g., V323A/S) enhance potency (IC50 = 57 nM and 19 nM, respectively) by optimizing hydrophobic packing with the inhibitor’s isopropyl group [4]. This demonstrates the tunability of the ES approach for developing high-precision chemical probes.

Properties

Product Name

T338C Src-IN-2

IUPAC Name

1-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]-2-fluoroethanone

Molecular Formula

C17H18FN5O

Molecular Weight

327.36 g/mol

InChI

InChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21)

InChI Key

WEPKWIAJJGCTLW-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.